Lobaric acid
Overview
Description
Lobaric acid is a depsidone metabolite isolated from various lichen species, particularly from the genus Stereocaulon. This compound is known for its diverse biological activities, including antioxidant, antiproliferative, antiviral, and enzyme inhibitory properties . This compound has garnered significant attention due to its potential therapeutic applications, especially in the treatment of cancer and other chronic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of lobaric acid involves multiple steps, starting with the Ullmann aryl ether coupling reaction to form the pseudodepsidone structure . This is followed by a seven-membered lactonization reaction to yield this compound . The synthesis process can be summarized as follows:
- Ullmann aryl ether coupling reaction.
- Formation of a seven-membered lactone ring.
- Final purification and isolation of this compound.
Industrial Production Methods: Industrial production of this compound is limited due to the slow growth rate of lichens and the complexity of the synthesis process . advancements in synthetic chemistry have enabled the production of this compound and its derivatives in sufficient quantities for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: Lobaric acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with enhanced biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under specific conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as methyllobarin and lobarstin, which exhibit potent biological activities .
Scientific Research Applications
Lobaric acid has a wide range of scientific research applications, including:
Mechanism of Action
Lobaric acid exerts its effects through multiple mechanisms, including:
Antioxidant Activity: Scavenges reactive oxygen species and reduces oxidative stress.
Antiproliferative Activity: Induces apoptosis and cell cycle arrest in cancer cells by downregulating B-cell lymphoma 2 (Bcl-2) and upregulating poly (ADP-ribose) polymerase (PARP).
Enzyme Inhibition: Inhibits protein tyrosine phosphatase 1B (PTP1B), which plays a role in regulating insulin signaling and glucose homeostasis.
Comparison with Similar Compounds
Lobaric acid is unique among depsidones due to its potent biological activities and diverse therapeutic potential. Similar compounds include:
Properties
IUPAC Name |
3-hydroxy-9-methoxy-6-oxo-7-pentanoyl-1-pentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O8/c1-4-6-8-9-15-21(24(28)29)18(27)13-20-23(15)32-19-12-14(31-3)11-16(17(26)10-7-5-2)22(19)25(30)33-20/h11-13,27H,4-10H2,1-3H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEWMLHQNRHTQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=CC2=C1OC3=CC(=CC(=C3C(=O)O2)C(=O)CCCC)OC)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200238 | |
Record name | Lobaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
522-53-2 | |
Record name | Lobaric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=522-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lobaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lobaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of lobaric acid?
A1: Research suggests that this compound acts as a protease-activated receptor-2 (PAR2) antagonist. [, ] This interaction has been shown to influence various cellular processes, including inflammation, skin pigmentation, and skin barrier recovery. [, ]
Q2: How does this compound's interaction with PAR2 affect inflammation?
A2: this compound inhibits PAR2 activation, reducing the mobilization of intracellular calcium ions (Ca2+) in keratinocytes. [] This, in turn, leads to a decrease in the expression of pro-inflammatory cytokines like interleukin-8 and thymus and activation-regulated chemokine (TARC) induced by various stimuli like SLIGKV-NH2, tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). []
Q3: What downstream signaling pathways are affected by this compound?
A3: this compound has been shown to modulate several key signaling pathways, including: - NF-κB pathway: this compound inhibits TNF-α-induced NF-κB activity by preventing the degradation of IκB. [] - MAPK pathways: It suppresses the phosphorylation of extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 mitogen-activated protein (MAP) kinase. [] - NLRP3 inflammasome activation: this compound inhibits the activation of the NLRP3 inflammasome, decreasing the production of IL-1β and IL-18, and reducing caspase-1 maturation. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C25H28O8, and its molecular weight is 456.48 g/mol. []
Q5: What are the key spectroscopic characteristics of this compound?
A5: this compound exhibits maximum absorption at wavelengths of 287 nm and 303 nm. [] It doesn't display any fluorescence emission. [] Additionally, its 1H NMR spectrum has been thoroughly correlated using NOE difference spectroscopy. []
Q6: How does the pH of the environment affect this compound's solubility?
A6: this compound's solubility is pH-dependent. It shows the highest solubility in Brij 35 micelles at a pH of 12 (4.45 × 10−4 M). []
Q7: What are the reported anti-cancer effects of this compound?
A7: this compound has demonstrated anticancer activity against human cervix adenocarcinoma (HeLa) and colon carcinoma (HCT116) cells. [] It inhibits cell proliferation, induces apoptosis, and causes cell cycle arrest in the G2/M phase. [] These effects are mediated through the downregulation of B-cell lymphoma 2 (Bcl-2) and upregulation of cleaved poly (ADP-ribose) polymerase (PARP). []
Q8: Can this compound influence skin pigmentation?
A8: Yes, this compound has shown potential as a skin-lightening agent. It inhibits the transfer of melanosomes from melanocytes to keratinocytes, leading to a reduction in skin pigmentation. [] This effect is linked to its PAR2 antagonist activity. []
Q9: What is the role of this compound in skin barrier recovery?
A9: Studies using a hairless mouse model revealed that topical application of this compound can accelerate skin barrier recovery. [] This effect is attributed to its ability to regulate keratinocyte differentiation and inhibit PAR2 activation. []
Q10: What are the potential applications of this compound in managing the adverse effects of pesticides?
A10: Research suggests that this compound can mitigate the adverse effects of tetramethrin (Tm), a commonly used pesticide, on the estrous cycle in female rats. [] this compound administration was found to normalize hormonal levels, improve cell morphology, and restore the length of each estrous cycle phase in Tm-treated rats. []
Q11: Does this compound possess anti-genotoxic properties?
A11: Yes, in vitro studies using human lymphocytes have shown that this compound, along with diffractaic acid, lecanoric acid, and vulpinic acid, exhibits anti-genotoxic effects by reducing DNA damage induced by carbon tetrachloride. []
Q12: What are the potential implications of this compound's enzyme inhibitory activities?
A12: this compound shows inhibitory effects on various enzymes: - Cysteinyl-leukotriene formation: It inhibits the formation of cysteinyl-leukotrienes in guinea pig taenia coli. [] - β-glucuronidase: It displays significant inhibitory activity against β-glucuronidase. [] - Phosphodiesterase: It inhibits phosphodiesterase enzyme activity. [] - Protein tyrosine phosphatase 1B (PTP1B): this compound, along with its derivatives, displays significant PTP1B inhibitory activity. [] - α-glucosidase: While some studies suggest this compound lacks α-glucosidase inhibitory potential [], others highlight its potent inhibitory activity against this enzyme. []
Q13: What is known about the toxicity profile of this compound?
A13: While this compound shows promise in various preclinical studies, its toxicity profile requires further investigation. One study indicated potential toxicity towards human glioblastoma and rat primary cerebral cortex cells. [] Further research is crucial to determine safe and effective doses for potential therapeutic applications.
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